molecular formula C15H20N2O5 B8547083 [4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid

[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]-acetic acid

Cat. No. B8547083
M. Wt: 308.33 g/mol
InChI Key: NOJZCHFXJUPOKN-UHFFFAOYSA-N
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Patent
US04585774

Procedure details

32 Grams of 4-(3,4-dimethoxybenzoyl)piperazine and 13.1 g of potassium hydroxide were dissolved in 300 ml of dimethylformamide (DMF), then under an ice-cooled condition with stirring, 10 g of α-chloroacetic acid was added thereto, next the reaction mixture was heated at 50° C. for 5 hours with stirring. After completion of the reaction, the reaction mixture was concentrated to dryness, the residue obtained was dissolved in water. The solution obtained was washed with chloroform, the aqueous layer was neutralized with concentrated hydrochloric acid, crystals formed were collected by filtration to obtain 9.8 g of α-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].[OH-].[K+].Cl[CH2:22][C:23]([OH:25])=[O:24]>CN(C)C=O.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:6]([N:8]1[CH2:9][CH2:10][N:11]([CH2:22][C:23]([OH:25])=[O:24])[CH2:12][CH2:13]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)N2CCNCC2)C=CC1OC
Name
Quantity
13.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under an ice-cooled condition
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
The solution obtained
WASH
Type
WASH
Details
was washed with chloroform
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N2CCN(CC2)CC(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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